molecular formula C23H24O3 B14959501 3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one

3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one

Cat. No.: B14959501
M. Wt: 348.4 g/mol
InChI Key: YLUHBZPLCCDBPK-GHRIWEEISA-N
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Description

3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromen-6-one core with a 3,7-dimethylocta-2,6-dien-1-yl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzo[c]chromen-6-one core.

    Etherification: The next step involves the etherification of the benzo[c]chromen-6-one core with 3,7-dimethylocta-2,6-dien-1-ol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or amines.

Mechanism of Action

The mechanism of action of 3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C23H24O3/c1-16(2)7-6-8-17(3)13-14-25-18-11-12-20-19-9-4-5-10-21(19)23(24)26-22(20)15-18/h4-5,7,9-13,15H,6,8,14H2,1-3H3/b17-13+

InChI Key

YLUHBZPLCCDBPK-GHRIWEEISA-N

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)C

Origin of Product

United States

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